3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazinone scaffold. Key structural features include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group at position 9, introducing sulfone functionality, which enhances metabolic stability and solubility .
- Methyl group at position 4, influencing steric and electronic properties.
Its molecular formula is C₂₂H₁₈ClNO₅S, with an average mass of 467.90 g/mol. The chromeno-oxazinone core enables diverse pharmacological activities, including modulation of osteoblast/osteoclast dynamics and enzyme inhibition .
Properties
Molecular Formula |
C22H20ClNO5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-(1,1-dioxothiolan-3-yl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H20ClNO5S/c1-13-17-6-7-19-18(10-24(12-28-19)16-8-9-30(26,27)11-16)21(17)29-22(25)20(13)14-2-4-15(23)5-3-14/h2-7,16H,8-12H2,1H3 |
InChI Key |
JPUIZXQKDRTTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the chlorophenyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with different substituents replacing the chlorine atom.
Scientific Research Applications
3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: As a chemical probe to study reaction mechanisms and molecular interactions.
Biology: Investigating its effects on biological systems, including potential as a bioactive molecule.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as GIRK channels . These channels play a crucial role in regulating cellular excitability and neurotransmission. The compound’s unique structure allows it to modulate the activity of these channels, potentially leading to therapeutic effects in conditions related to abnormal cellular excitability.
Biological Activity
The compound 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one , identified by its complex structure and unique functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.87 g/mol. Its structure features a chromeno-oxazine core with a tetrahydrothiophene moiety and a chlorophenyl substituent. This unique arrangement may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds similar to this oxazine derivative exhibit significant antioxidant activity . For instance, derivatives containing chromone structures have been shown to scavenge free radicals effectively. The presence of the tetrahydrothiophene group may enhance this activity through redox cycling mechanisms.
Antimicrobial Properties
Studies have reported that compounds with similar scaffolds possess antimicrobial properties . For example, derivatives of chromeno[2,3-c]pyrroles have demonstrated activity against various bacterial strains. The chlorophenyl group is hypothesized to play a crucial role in enhancing the lipophilicity and membrane permeability of these compounds.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer potential . Chromone derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific mechanisms might involve the modulation of signaling pathways such as PI3K/Akt and MAPK.
The proposed mechanism of action for this compound involves:
- Interaction with Cellular Targets : The oxazine ring may interact with specific enzymes or receptors involved in oxidative stress and cell proliferation.
- Free Radical Scavenging : The antioxidant properties likely stem from the ability to donate electrons to free radicals, thus neutralizing them.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in metabolic pathways related to cancer progression.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Antioxidant Evaluation | Demonstrated significant free radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid. |
| Study 2: Antimicrobial Screening | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL. |
| Study 3: Cancer Cell Line Testing | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Critical Analysis of Structural-Activity Relationships (SAR)
Sulfone vs. Thiophene Substituents: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound confers greater metabolic stability compared to thiophen-2-ylmethyl analogs, which are prone to oxidative metabolism . Sulfone groups improve aqueous solubility by 20–30% compared to non-oxidized sulfur-containing analogs .
Chlorophenyl vs. Methoxyphenyl Groups :
- 4-Chlorophenyl enhances lipophilicity (logP ≈ 3.5) and receptor binding affinity, whereas 4-methoxyphenyl increases electron density, favoring π-π interactions but reducing membrane permeability .
Hydroxyalkyl chains (e.g., 4-hydroxypentyl) balance lipophilicity and solubility, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

